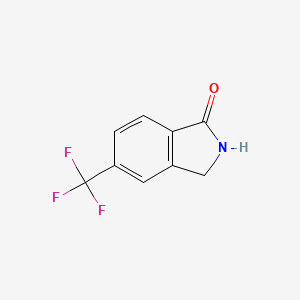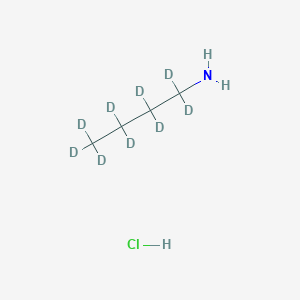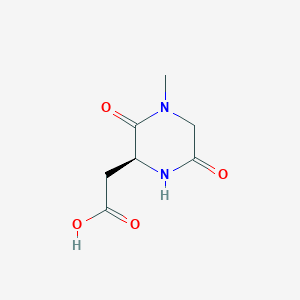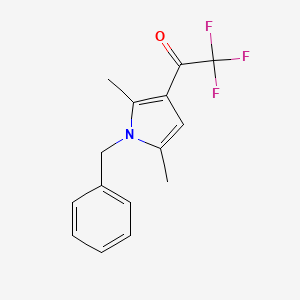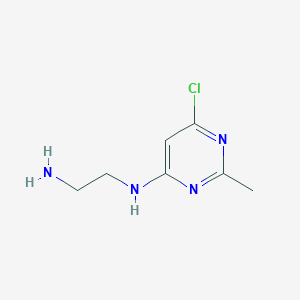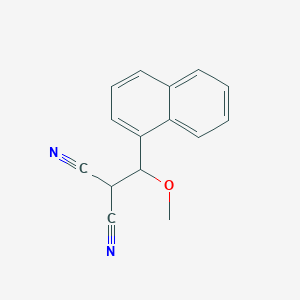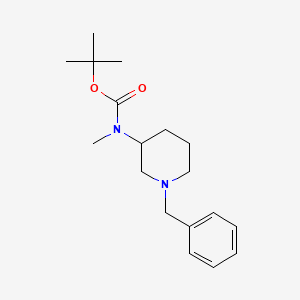![molecular formula C11H13BrOS B1474419 (1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol CAS No. 1932213-54-1](/img/structure/B1474419.png)
(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol
Descripción general
Descripción
(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol, also known as 4-bromophenylsulfanyl cyclopentanol, is a cyclic sulfanyl alcohol belonging to the class of organic compounds known as sulfanyl alcohols. It is a colorless, odorless, and water-soluble compound. It is used as a synthetic intermediate in the production of organic compounds and materials, and it has a range of applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Selective Addition Reactions and Derivative Synthesis : A study by Kaya et al. (2014) discusses the selective brominations and formation of cyclohexane derivatives, demonstrating the compound's role in synthesizing complex molecules with specific configurations, including S, O, N, Cl, and Br elements (Kaya, Menzek, & Şahin, 2014).
- Conformational Studies : Research by Mague et al. (2014) examines the crystal structure of a related compound, highlighting its specific conformation and molecular interactions, which could inform further chemical synthesis and applications (Mague, Mohamed, Akkurt, Hassan, & Albayati, 2014).
- Stereoisomer Synthesis : Wallace et al. (2009) describe a scalable synthesis and isolation of stereoisomers of a similar compound, showcasing its utility in the creation of S1P1 receptor agonists, highlighting the importance of stereochemical control in chemical synthesis (Wallace, Gordon, Hayes, Konopacki, Fix-Stenzel, Zhang, Grongsaard, Cusack, Schaffter, Henry, & Stoffel, 2009).
Applications in Catalysis and Chemical Transformations
- Catalytic and Enantioselective Processes : Srebnik et al. (1989) report on the use of organoboranes for the enantioselective ring opening of epoxides, presenting a method for synthesizing optically active halohydrins, demonstrating the compound's potential in asymmetric synthesis (Srebnik, Joshi, & Brown, 1989).
- Electrophile-Promoted Cyclization : Jana et al. (2003) study electrophile-promoted cyclization reactions to prepare cyclic sulfides, showing the compound's role in generating structures with significant regio- and stereoselectivity, which is crucial for developing pharmacologically active molecules (Jana, Viso, Díaz, & Castillón, 2003).
Potential Anticancer Activities
- Anticancer Properties of Derivatives : A novel bromophenol derivative study by Guo et al. (2018) explores its anticancer activities against human lung cancer cell lines, suggesting that compounds related to "(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol" could serve as precursors or analogues in the development of new anticancer agents (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Propiedades
IUPAC Name |
(1R,2R)-2-(4-bromophenyl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALGALFZYHAINZ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



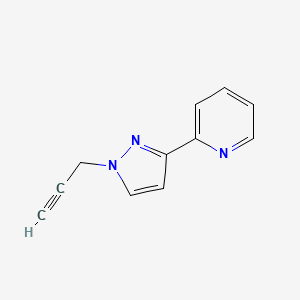
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)

